molecular formula C11H12O2 B8120907 methyl 5-ethenyl-2-methylbenzoate

methyl 5-ethenyl-2-methylbenzoate

Cat. No.: B8120907
M. Wt: 176.21 g/mol
InChI Key: WHJGCEWGYCEIEX-UHFFFAOYSA-N
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Description

methyl 5-ethenyl-2-methylbenzoate is an organic compound that belongs to the class of esters It is characterized by the presence of a methyl group, a vinyl group, and a benzoate ester moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

methyl 5-ethenyl-2-methylbenzoate can be synthesized through several methods. One common approach involves the esterification of 2-methyl-5-vinylbenzoic acid with methanol in the presence of a strong acid catalyst. The reaction typically occurs under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of methyl 2-methyl-5-vinylbenzoate may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts and microwave-assisted esterification are some of the advanced techniques employed to achieve greener and more sustainable production .

Chemical Reactions Analysis

Types of Reactions

methyl 5-ethenyl-2-methylbenzoate undergoes various chemical reactions, including:

    Oxidation: The vinyl group can be oxidized to form corresponding epoxides or diols.

    Reduction: The ester moiety can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

    Substitution: Electrophilic substitution reactions can occur on the aromatic ring, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) for epoxidation.

    Reduction: Lithium aluminum hydride (LiAlH4) for ester reduction.

    Substitution: Nitric acid (HNO3) for nitration, bromine (Br2) for bromination.

Major Products Formed

    Oxidation: Epoxides and diols.

    Reduction: Alcohols.

    Substitution: Nitro and halogenated derivatives.

Scientific Research Applications

methyl 5-ethenyl-2-methylbenzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.

    Industry: Utilized in the production of polymers and resins due to its reactive vinyl group

Mechanism of Action

The mechanism of action of methyl 2-methyl-5-vinylbenzoate involves its interaction with specific molecular targets. For instance, its antimicrobial activity may be attributed to its ability to disrupt microbial cell membranes or inhibit essential enzymes. The vinyl group allows for further functionalization, enabling the compound to interact with various biological pathways .

Comparison with Similar Compounds

Similar Compounds

    Methyl benzoate: An ester with a similar structure but lacks the vinyl group.

    Ethyl benzoate: Another ester with an ethyl group instead of a methyl group.

    Propyl benzoate: Contains a propyl group instead of a methyl group.

Biological Activity

Methyl 5-ethenyl-2-methylbenzoate, a benzoate ester, is a compound of interest due to its various biological activities, particularly in the context of pest management and potential applications in agriculture and medicine. This article synthesizes recent research findings, case studies, and data tables that elucidate the biological activity of this compound.

Chemical Structure and Properties

This compound is part of the benzoate family, characterized by the presence of a methyl group and an ethenyl group on the aromatic ring. Its structural formula can be represented as follows:

C11H12O2\text{C}_{11}\text{H}_{12}\text{O}_2

This structure contributes to its reactivity and interaction with biological systems.

Biological Activity Overview

The biological activity of this compound has been primarily studied in relation to its insecticidal and repellent properties. The following sections detail these activities based on current research.

Insecticidal Properties

  • Toxicity Against Insects :
    • A study assessed the insecticidal activity of various benzoate analogs, including this compound, against Solenopsis invicta (red imported fire ant). The LD50 values were determined to establish the toxicity levels. Methyl benzoate analogs exhibited significant mortality rates in treated populations, indicating their potential as environmentally safe insecticides .
    CompoundLD50 (µg per ant)95% CI
    This compound149.39130.20–168.11
    Methyl benzoate93.6588.85–98.814
    Benzyl benzoate18.8315.00–22.00
  • Sublethal Effects :
    • Research has indicated that exposure to methyl benzoate can affect fecundity and longevity in aphid populations (Aphis gossypii), with notable impacts on the developmental duration of subsequent generations .

Repellent Activity

  • Repellency Against Bed Bugs :
    • Methyl benzoate and its derivatives have shown promising results as repellents against Cimex lectularius (bed bugs). In controlled experiments, these compounds maintained significant spatial repellency over extended periods, outperforming conventional repellents like DEET in some tests .
    CompoundDuration of Repellency (Days)
    Methyl benzoate7
    Methyl 2-methoxybenzoate21
    DEET28

The mechanisms underlying the biological activity of this compound involve interactions with insect nervous systems and metabolic pathways:

  • Nervous System Interaction : Studies have indicated that methyl benzoate may inhibit cholinesterase activity in insects and mammals, leading to neurotoxic effects at higher concentrations . This inhibition could disrupt normal neurotransmission, resulting in paralysis or death.
  • Metabolic Disruption : The compound may also interfere with enzymes involved in xenobiotic metabolism, such as cytochrome P450s and glutathione S-transferases, which are crucial for detoxifying harmful substances .

Case Studies

  • Field Trials : Field trials have demonstrated the efficacy of methyl benzoate as a natural insecticide in agricultural settings, particularly against common pests like aphids and whiteflies. These trials reported reduced pest populations and improved crop yields without significant harm to beneficial insects .
  • Laboratory Studies : Laboratory studies investigating the effects of methyl benzoate on various insect species have consistently shown high mortality rates at specific concentrations, reinforcing its potential as a biopesticide .

Future Perspectives

Research into this compound is ongoing, with future studies focusing on:

  • Formulation Development : Optimizing formulations for enhanced efficacy and stability in field conditions.
  • Broader Application Studies : Investigating its effects on non-target organisms to ensure environmental safety.
  • Mechanistic Studies : Further elucidating the molecular mechanisms by which this compound exerts its biological effects.

Properties

IUPAC Name

methyl 5-ethenyl-2-methylbenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O2/c1-4-9-6-5-8(2)10(7-9)11(12)13-3/h4-7H,1H2,2-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHJGCEWGYCEIEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C=C)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.